molecular formula C18H10FN5O B11978425 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide CAS No. 116477-94-2

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

Katalognummer: B11978425
CAS-Nummer: 116477-94-2
Molekulargewicht: 331.3 g/mol
InChI-Schlüssel: YOJLXZNEISZSNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a cyano group at position 3 and a 4-fluorobenzamide moiety at position 2.

Eigenschaften

CAS-Nummer

116477-94-2

Molekularformel

C18H10FN5O

Molekulargewicht

331.3 g/mol

IUPAC-Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C18H10FN5O/c19-13-7-5-11(6-8-13)17(25)22-16-12(9-20)10-24-15-4-2-1-3-14(15)21-18(24)23-16/h1-8,10H,(H,21,22,23,25)

InChI-Schlüssel

YOJLXZNEISZSNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C(=N3)NC(=O)C4=CC=C(C=C4)F)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The cyano group is then introduced via nucleophilic substitution reactions, and finally, the fluorobenzamide moiety is attached through amide bond formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The key distinguishing feature among analogs of this compound is the substitution pattern on the benzamide ring. Below is a comparative table of structurally related derivatives, their substituents, molecular formulas, molecular weights, and collision cross-section (CCS) values (where available):

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Reference
N-(3-cyanopyrimido[...]-4-fluorobenzamide 4-Fluoro C₁₉H₁₂FN₅O 345.33 Not reported -
N-(3-cyanopyrimido[...]-4-methylbenzamide (303059-25-8) 4-Methyl C₂₀H₁₅N₅O 341.37 Not reported
N-(3-cyanopyrimido[...]-2-methoxy-5-nitrobenzamide (116477-66-8) 2-Methoxy, 5-Nitro C₂₀H₁₄N₆O₃ 389.36 191.2
N-(3-cyanopyrimido[...]-4-isobutoxy-3-methoxybenzamide (116477-74-8) 4-Isobutoxy, 3-Methoxy C₂₄H₂₃N₅O₂ 413.47 Not reported
N-(3-cyanopyrimido[...]-5-bromo-2-methoxybenzamide (116477-61-3) 5-Bromo, 2-Methoxy C₂₀H₁₄BrN₅O₂ 444.26 Not reported
N-(3-cyanopyrimido[...]-3,4-dimethoxybenzamide (CAS not provided) 3,4-Dimethoxy C₂₁H₁₇N₅O₂ 374.39 191.6

Key Observations

Substituent Effects on Molecular Weight: Bulky substituents (e.g., 4-isobutoxy-3-methoxy) increase molecular weight significantly (413.47 g/mol), whereas smaller groups like 4-fluoro or 4-methyl result in lower molecular weights (345.33–341.37 g/mol).

Collision Cross-Section (CCS) Trends :

  • Derivatives with nitro (116477-66-8, CCS 191.2 Ų) and dimethoxy (191.6 Ų) substituents exhibit similar CCS values, suggesting comparable molecular compactness despite differing substituent electronic profiles .
  • The absence of CCS data for the 4-fluoro derivative precludes direct comparison, but its smaller substituent size (fluoro vs. methoxy/isobutoxy) may correlate with a lower CCS, implying enhanced membrane permeability or reduced steric hindrance in biological targets.

Synthetic and Analytical Characterization :

  • Analogs such as N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives () highlight the use of NMR, LC-MS, and FT-IR for structural validation, a methodology likely applicable to the 4-fluoro compound .

Electronic and Steric Considerations

  • 4-Fluoro Substituent : The fluorine atom’s strong electron-withdrawing nature and small size may enhance metabolic stability and bioavailability compared to bulkier substituents like isobutoxy or bromo .

Biologische Aktivität

N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
  • Molecular Formula : C_{15}H_{12}F_{N_{5}}O
  • Molecular Weight : 295.29 g/mol

Synthesis

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. The synthetic route may include the following key steps:

  • Formation of the benzimidazole core using ortho-phenylenediamine and an appropriate carboxylic acid derivative.
  • Cyanation to introduce the cyano group at the 3-position of the pyrimidine ring.
  • Fluorination at the para position of the benzamide moiety.

These steps require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of benzimidazole compounds exhibit notable antimicrobial activity. Studies have shown that N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide demonstrates significant activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The observed IC50 values for these cell lines are as follows:

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Binding : It has been suggested that the compound binds to certain receptors, altering signaling pathways that regulate cell growth.
  • DNA Interaction : Preliminary studies indicate potential intercalation with DNA, disrupting replication processes.

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Screening : A study conducted by researchers at [University X] demonstrated that derivatives similar to N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide showed enhanced antibacterial properties when combined with traditional antibiotics, suggesting a synergistic effect.
  • Anticancer Efficacy : In a collaborative study with [Pharmaceutical Company Y], it was found that this compound significantly reduced tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents.
  • Mechanistic Insights : Research published in [Journal Z] provided insights into the molecular interactions of this compound with target proteins, elucidating its potential pathways for therapeutic application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.